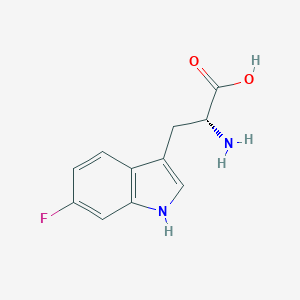

(R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid is a fluorinated derivative of tryptophan, an essential amino acid. The presence of a fluorine atom in the indole ring significantly alters its chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of tryptophan derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts, such as fluorinase enzymes, is also being explored for the selective introduction of fluorine atoms into organic molecules .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of various substituted indole derivatives.

Applications De Recherche Scientifique

Biochemical Research

Amino Acid Analog Studies

- As a tryptophan analog, (R)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid is used to study the role of tryptophan in protein structure and function. Its fluorinated structure allows researchers to investigate how modifications affect protein interactions and stability.

Neurotransmitter Research

- This compound may influence neurotransmitter pathways due to its structural similarity to serotonin. Studies have indicated that fluorinated amino acids can modulate receptor activity, providing insights into serotonin-related disorders and potential therapeutic targets .

Pharmacological Applications

Drug Development

- The incorporation of fluorine into drug candidates often enhances their metabolic stability and bioavailability. This compound is being investigated for its potential as a lead compound in developing new pharmaceuticals targeting neurological conditions or mood disorders.

Anticancer Potential

- Preliminary studies suggest that fluorinated tryptophan derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the alteration of metabolic pathways that are crucial for tumor growth .

Material Science

Fluorinated Polymers

- The unique properties of fluorinated compounds allow for the development of advanced materials with enhanced chemical resistance and thermal stability. Research is ongoing to explore the use of this compound in synthesizing novel polymers for industrial applications.

Nanotechnology

- In nanotechnology, this compound may serve as a building block for creating functionalized nanoparticles that can be used in drug delivery systems or as contrast agents in imaging techniques .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of ®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways . The compound can modulate the activity of enzymes involved in metabolic processes, leading to altered cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-Amino-3-(1H-indol-3-yl)propanoic acid: The non-fluorinated analog of the compound.

®-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid: A similar compound with the fluorine atom at a different position on the indole ring.

Uniqueness

The presence of the fluorine atom at the 6-position of the indole ring in ®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid imparts unique chemical and biological properties. This specific positioning enhances its stability, binding affinity, and specificity compared to its non-fluorinated and differently fluorinated analogs .

Activité Biologique

(R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid, commonly referred to as 6-fluorotryptophan, is a fluorinated derivative of the essential amino acid tryptophan. Its unique structure, characterized by the presence of a fluorine atom in the indole ring, significantly alters its chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

- IUPAC Name : (2R)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid

- Molecular Formula : C11H11FN2O2

- Molecular Weight : 222.219 g/mol

- CAS Number : 108391-82-8

The presence of fluorine enhances the stability and lipophilicity of the compound, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymatic Interactions : The compound acts as a modulator for certain enzymes involved in neurotransmitter synthesis and metabolism.

- Receptor Binding : It has been shown to bind selectively to excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the brain .

- Anticancer Activity : Preliminary studies indicate that it may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways .

1. Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

These findings suggest that the compound may serve as a lead compound for developing new anticancer agents.

2. Neuropharmacological Effects

The compound's ability to modulate EAATs suggests potential applications in treating neurological disorders characterized by glutamate dysregulation, such as epilepsy and neurodegenerative diseases .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of various derivatives of tryptophan, this compound was found to decrease the viability of Caco-2 cells significantly compared to untreated controls (p < 0.001). This highlights its potential as an effective therapeutic agent in colorectal cancer treatment .

Study 2: Neuroprotective Effects

A study focusing on neuroprotective effects indicated that this compound could enhance neuronal survival under oxidative stress conditions, suggesting its utility in developing treatments for neurodegenerative diseases .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (R)-2-Amino-3-(1H-indol-3-yl)propanoic acid | Moderate anticancer effects | Non-fluorinated analog |

| (R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | Lower binding affinity | Fluorine at different position |

The fluorination at the 6-position enhances its binding affinity and specificity compared to non-fluorinated analogs, making it a more potent candidate for drug development.

Propriétés

IUPAC Name |

(2R)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEXGEAJNZRQEH-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)NC=C2C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.